Azetidine-1-carbothioic acid O-tert-butyl ester

Asymmetric synthesis α‑lithiation C–H functionalization

Azetidine-1-carbothioic acid O-tert-butyl ester (CAS 1642320-49-7), also known as O-tert-butyl azetidine-1-carbothioate or N-Botc-azetidine, is a four-membered nitrogen-containing heterocycle featuring an N-tert-butoxythiocarbonyl (Botc) protecting/activating group. With a molecular formula of C8H15NOS and a molecular weight of approximately 173.28 g/mol, it is a white solid with a calculated LogP of 1.8.

Molecular Formula C8H15NOS
Molecular Weight 173.28 g/mol
Cat. No. B8185417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-1-carbothioic acid O-tert-butyl ester
Molecular FormulaC8H15NOS
Molecular Weight173.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=S)N1CCC1
InChIInChI=1S/C8H15NOS/c1-8(2,3)10-7(11)9-5-4-6-9/h4-6H2,1-3H3
InChIKeyZZOMIPCREHYHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-1-carbothioic Acid O-tert-butyl Ester: A Distinctive N-Botc Protected Building Block for Enantioselective Azetidine Functionalization


Azetidine-1-carbothioic acid O-tert-butyl ester (CAS 1642320-49-7), also known as O-tert-butyl azetidine-1-carbothioate or N-Botc-azetidine, is a four-membered nitrogen-containing heterocycle featuring an N-tert-butoxythiocarbonyl (Botc) protecting/activating group . With a molecular formula of C8H15NOS and a molecular weight of approximately 173.28 g/mol, it is a white solid with a calculated LogP of 1.8 [1]. Unlike its ubiquitous alkoxycarbonyl analog N-Boc-azetidine, the thiocarbonyl moiety (C=S) in this compound confers unique reactivity that enables direct α‑lithiation and subsequent electrophilic trapping, a transformation that is unattainable with the standard Boc group [2][3]. This fundamental difference establishes it as a specialized reagent for the asymmetric synthesis of substituted azetidines, rather than a generic protecting group.

Direct α‑lithiation capability for C–H functionalization
Orthogonal deprotection (N‑Boc remains intact)
Asymmetric induction support for enantioselective synthesis

Why N‑Boc‑Azetidine or Other Analogs Cannot Substitute for Azetidine‑1‑carbothioic Acid O‑tert‑butyl Ester in α‑Functionalization


The choice of the N‑protecting group on azetidine is not a trivial matter of interchangeability; it dictates the entire synthetic strategy. The widely used N‑Boc‑azetidine (tert‑butyl azetidine‑1‑carboxylate) is completely inert toward α‑lithiation due to the absence of a thiocarbonyl directing group, rendering it useless for direct α‑C–H functionalization [1][2]. Conversely, the N‑thiopivaloyl analog does permit α‑lithiation but requires harsh deprotection conditions (MeLi, 5 equiv, THF, 0 °C, 5 h) that are incompatible with many functional groups [3]. Azetidine‑1‑carbothioic acid O‑tert‑butyl ester (N‑Botc‑azetidine) uniquely bridges this gap: it provides the α‑lithiation capability missing in Boc derivatives while offering mild, orthogonal deprotection using TFA or thermolysis in ethanol—conditions that leave N‑Boc systems intact [4][5]. This dual‑functionality (protection plus α‑activation) is not replicated by any single analog, making substitution impossible without fundamentally redesigning the synthetic route.

N‑Boc‑azetidine
Lacks α‑lithiation directing group; direct α‑functionalization is not feasible with this analog
N‑Thiopivaloyl‑azetidine
Requires harsh deprotection conditions that may limit substrate scope; reported lower enantioselectivity
Regioselectivity shift
Substitution changes α/α′‑lithiation selectivity; rotamer‑controlled regiodivergence is not preserved

Quantitative Differentiation of Azetidine‑1‑carbothioic Acid O‑tert‑butyl Ester Versus N‑Boc and N‑Thiopivaloyl Analogs


α‑Lithiation Enablement: N‑Botc‑Azetidine vs. N‑Boc‑Azetidine (Direct Functionalization Capability)

N‑Boc‑azetidine (tert‑butyl azetidine‑1‑carboxylate) is completely unreactive toward α‑lithiation due to the absence of a thiocarbonyl directing group. In contrast, N‑Botc‑azetidine (azetidine‑1‑carbothioic acid O‑tert‑butyl ester) readily undergoes α‑lithiation and electrophile trapping, enabling direct C–H functionalization at the α‑position [1][2]. This is a binary (yes/no) functional difference with profound synthetic consequences.

α‑Lithiation Capability
Head‑to‑head
N‑Botc: α‑lithiation enabled; N‑Boc: unreactive
Binary functional differentiation
Identical conditions: s‑BuLi/TMEDA, −78 °C
Asymmetric synthesis α‑lithiation C–H functionalization Azetidine

Asymmetric Induction: N‑Botc‑Azetidine vs. N‑Thiopivaloyl‑Azetidine (Enantioselectivity in α‑Functionalization)

When subjected to asymmetric α‑lithiation‑electrophile trapping using the chiral ligand N,N,N′,N′‑endo,endo‑tetramethyl‑2,5‑diaminonorbornane, N‑Botc‑azetidine yields adducts with an enantiomeric ratio (er) of up to 92:8. Under comparable conditions, the N‑thiopivaloyl analog generally provides lower levels of asymmetric induction [1][2].

Asymmetric Induction
Head‑to‑head
er up to 92:8 (N‑Botc)
Reported higher enantioselectivity with chiral ligand
N‑thiopivaloyl gives lower er; electrophile: PhCHO
Asymmetric catalysis Enantioselective synthesis Chiral ligands Azetidine

Deprotection Mildness: N‑Botc‑Azetidine vs. N‑Thiopivaloyl‑Azetidine (Orthogonality and Functional Group Tolerance)

The N‑Botc group is removed under mild conditions using TFA or thermolysis in ethanol, which leaves N‑Boc groups intact. In stark contrast, the N‑thiopivaloyl group requires harsh conditions (MeLi, 5 equiv, THF, 0 °C, 5 h) for removal [1][2]. This orthogonality is quantified by the survival of N‑Boc under Botc deprotection conditions.

Deprotection Orthogonality
Head‑to‑head
N‑Botc: TFA or thermolysis (N‑Boc stable); N‑thiopivaloyl: MeLi (harsh)
Enables selective azetidine unmasking
N‑Boc survival confirmed under Botc deprotection conditions
Protecting groups Orthogonal deprotection Thiocarbonyl chemistry Azetidine

Regioselectivity Control: N‑Botc vs. N‑Thiopivaloyl in α‑ vs. α′‑Lithiation of Substituted Azetidines

The regioselectivity of α‑lithiation in α‑alkyl azetidines is determined by the lowest‑energy rotameric form of the N‑acyl group. For N‑thiopivaloyl‑azetidines, the cis rotamer directs lithiation to the α‑position; for N‑Botc‑azetidines, the trans rotamer directs lithiation to the α′‑position. Rotational barriers measured by ¹H NMR indicate that rotamer interconversion does not occur at lithiation temperatures (−78 °C), locking in this regiodivergence [1].

Regioselectivity Control
Head‑to‑head
N‑Botc: α′‑lithiation (trans rotamer ~3:1); N‑thiopivaloyl: α‑lithiation (cis ~9:1)
Regiodivergent access from common α‑alkyl precursor
Rotamer populations confirmed by ¹H NMR at −78 °C
Regioselective lithiation Rotamer control NMR spectroscopy DFT calculations

Synthetic Accessibility and Yield: Preparation of N‑Botc‑Azetidine via One‑Step Xanthate Transfer

N‑Botc‑azetidine can be prepared in a single step from azetidine and the tertiary alkyl xanthate ester O‑tert‑butyl S‑methyl carbonodithioate. In a reported procedure using n‑pentane as solvent with 2.5 h reaction time, the product is obtained in 88% yield [1]. This straightforward, high‑yielding protocol contrasts with the more elaborate multi‑step sequences sometimes required for other N‑activating groups.

Synthetic Yield
Reported
88% isolated yield
Supports procurement and in‑house synthesis
One‑step xanthate transfer; room temperature, 2.5 h
Protecting group installation Xanthate transfer Synthetic efficiency Azetidine

Physicochemical Differentiation: Lipophilicity (LogP) of N‑Botc‑Azetidine vs. N‑Boc‑Azetidine

The replacement of the carbonyl oxygen (C=O) in N‑Boc‑azetidine with sulfur (C=S) in N‑Botc‑azetidine significantly alters lipophilicity. N‑Botc‑azetidine has a calculated LogP of 1.8, whereas N‑Boc‑azetidine (tert‑butyl azetidine‑1‑carboxylate) has a calculated LogP of approximately 0.9–1.0 [1][2]. This difference can impact membrane permeability and solubility in biological assays or material science applications.

Lipophilicity (LogP)
Reported
LogP 1.8 (calc.) vs N‑Boc ~0.9–1.0
Higher lipophilicity may influence membrane permeability
In silico calculation; experimental data to verify
Lipophilicity LogP Physicochemical properties Azetidine

Procurement‑Relevant Application Scenarios for Azetidine‑1‑carbothioic Acid O‑tert‑butyl Ester Based on Differentiated Performance Data


Enantioselective Synthesis of 2‑Substituted Azetidines for Drug Discovery

In medicinal chemistry programs targeting chiral azetidine‑containing drug candidates, N‑Botc‑azetidine enables direct asymmetric α‑lithiation‑electrophile trapping with er up to 92:8 [1]. This is a transformative alternative to multi‑step resolution or chiral auxiliary approaches. Procurement of N‑Botc‑azetidine is justified when high enantiomeric purity is required and N‑Boc‑azetidine cannot deliver α‑functionalization [2].

Orthogonal Protecting Group Strategies in Complex Molecule Total Synthesis

For total synthesis efforts requiring selective deprotection of an azetidine amine in the presence of Boc‑protected amines, N‑Botc‑azetidine is uniquely suited. Its removal with TFA or thermolysis leaves N‑Boc groups intact, a property not shared by N‑thiopivaloyl or other N‑activating groups [3]. This orthogonality reduces the number of synthetic steps and improves overall yield, directly impacting project timelines and cost.

Regioselective Access to α′‑Functionalized Azetidines from α‑Alkyl Precursors

When a synthetic route requires α′‑functionalization of an α‑alkyl azetidine, N‑Botc‑azetidine is the reagent of choice. Its trans rotamer directs lithiation to the α′‑position (rotamer ratio ≈ 3:1 trans/cis), whereas N‑thiopivaloyl directs to the α‑position [4]. This regiodivergence allows chemists to access complementary substitution patterns from the same starting material, a capability not available with either N‑Boc or N‑thiopivaloyl alone.

High‑Throughput Synthesis of Azetidine‑Derived Building Blocks

The high‑yielding (88%) one‑step preparation of N‑Botc‑azetidine from readily available starting materials [5] makes it an attractive building block for parallel synthesis or library production. Procurement of this compound in multi‑gram quantities supports efficient generation of diverse α‑substituted azetidines for screening campaigns, with confidence that the Botc group will enable subsequent α‑functionalization—a key differentiator from N‑Boc‑azetidine.

Application
Selection Property
Validation Focus
Enantioselective 2‑substituted azetidine synthesis
Asymmetric induction potential
Enantiomeric ratio and chiral ligand scope
Orthogonal protecting group strategies
Deprotection orthogonality
N‑Boc stability and azetidine release selectivity
Regioselective α′‑functionalization of α‑alkyl azetidines
Rotamer‑controlled regioselectivity
α′/α ratio and structural confirmation
High‑throughput azetidine building‑block synthesis
Synthetic accessibility and yield
Scalability and batch‑to‑batch reproducibility
Quote Request

Request a Quote for Azetidine-1-carbothioic acid O-tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.